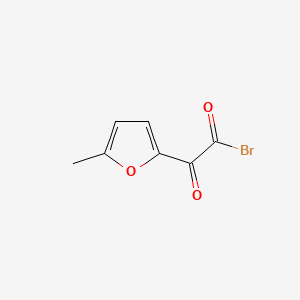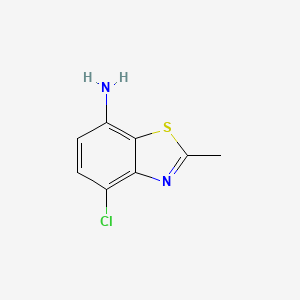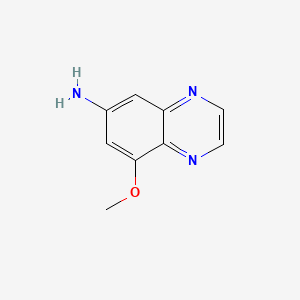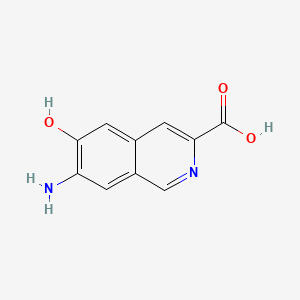
DECAPRENOLPHOSPHATEAMMONIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DECAPRENOLPHOSPHATEAMMONIUM is a chemical compound with the molecular formula C50H89N2O4P It is known for its role in various biochemical pathways, particularly in the biosynthesis of complex lipids and cell wall components in certain bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DECAPRENOLPHOSPHATEAMMONIUM typically involves the phosphorylation of decaprenol, a long-chain polyisoprenoid alcohol, followed by ammonium ion exchange. The reaction conditions often require anhydrous environments and the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of decaprenol, its phosphorylation, and subsequent ammonium ion exchange. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: DECAPRENOLPHOSPHATEAMMONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decaprenyl phosphate.
Reduction: Reduction reactions can convert it back to decaprenol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Decaprenyl phosphate.
Reduction: Decaprenol.
Substitution: Various substituted decaprenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
DECAPRENOLPHOSPHATEAMMONIUM has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other polyisoprenoid compounds.
Biology: Plays a role in the study of bacterial cell wall biosynthesis, particularly in Mycobacterium tuberculosis.
Medicine: Potential target for developing new antibiotics, especially against drug-resistant strains of bacteria.
Industry: Used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DECAPRENOLPHOSPHATEAMMONIUM involves its role as a carrier molecule in the biosynthesis of cell wall components in bacteria. It acts by transferring arabinose residues to the growing polysaccharide chain, a critical step in the formation of the mycobacterial cell wall. This process is essential for the survival and virulence of the bacteria, making it a potential target for antibiotic development.
Comparación Con Compuestos Similares
Decaprenyl phosphate: Similar in structure but lacks the ammonium ion.
Polyprenyl phosphates: A broader class of compounds with varying chain lengths and functional groups.
Dolichyl phosphate: Another polyisoprenoid phosphate involved in glycoprotein biosynthesis.
Uniqueness: DECAPRENOLPHOSPHATEAMMONIUM is unique due to its specific role in the biosynthesis of mycobacterial cell wall components. Its ability to act as a carrier molecule for arabinose residues distinguishes it from other polyisoprenoid phosphates, making it a critical target for antibiotic research.
Propiedades
Número CAS |
102850-22-6 |
|---|---|
Fórmula molecular |
C50H89N2O4P |
Peso molecular |
813.246 |
Nombre IUPAC |
azane;[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83O4P.2H3N/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53;;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53);2*1H3/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37-,50-39-;; |
Clave InChI |
PWYBVIOTJLDCJC-DVGZZHMPSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C.N.N |
Sinónimos |
DECAPRENOLPHOSPHATEAMMONIUM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)
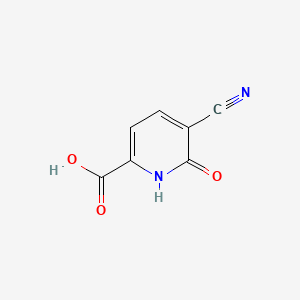
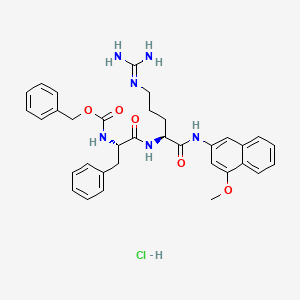
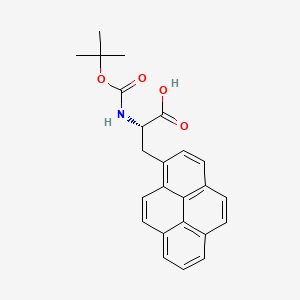
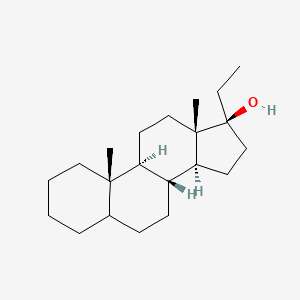
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)
